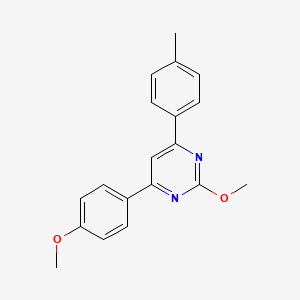

2-甲氧基-4-(4-甲氧基苯基)-6-(4-甲基苯基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of pyrimidine derivatives, such as 2-methoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine, typically involves strategies like cyclization, alkylation, or condensation reactions. These methods aim to construct the pyrimidine core while introducing specific substituents at desired positions on the ring. The synthesis may involve starting materials like methoxyacetate, methyl formate, and carbamide in a sequence of reactions that include cyclization and chloridization under optimal conditions to achieve high yields and purity (Liu Guo-ji, 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of planar pyrimidine rings that may show significant displacements for ring-substituent atoms. This structural arrangement contributes to the polarization of electronic structures, which is evident in various pyrimidine compounds (Jorge Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a range of chemical reactions, including nucleophilic substitutions and electrophilic additions, owing to the presence of reactive sites on the pyrimidine ring. The substitution patterns and functional groups attached to the pyrimidine core significantly influence the compound's chemical behavior and reactivity (D. Hocková et al., 2003).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. These properties are influenced by the molecular structure and the nature of substituents on the pyrimidine ring. For instance, the solubility of these compounds in various solvents can be tailored by modifying the substituent groups (N. Saygılı et al., 2004).

Chemical Properties Analysis

The chemical properties of 2-methoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine, such as acidity, basicity, and reactivity towards various reagents, are defined by the pyrimidine core and the attached substituents. These properties are critical for applications in chemical synthesis, where pyrimidine derivatives can serve as intermediates or reactants in the formation of more complex molecules (M. Akkurt et al., 2003).

科学研究应用

抗病毒活性

已制备在第 5 位被取代的 2,4-二氨基-6-羟基嘧啶,并且它们的烷基化导致了对 DNA 病毒表现出较弱抑制活性的化合物,但对细胞培养中的逆转录病毒复制表现出明显的抑制活性。这些衍生物特别抑制了细胞培养中的人类免疫缺陷病毒和莫洛尼鼠肉瘤病毒诱导的细胞病变,但对 CEM 细胞培养也具有细胞抑制性。这些衍生物的抗逆转录病毒活性与参考药物替诺福韦和替诺福韦相当,但在某些浓度下没有可测量的毒性 (Hocková et al., 2003)。

晶体结构分析

一项研究重点关注同质同晶化合物,突出它们由 N-H...N 和 N-H...O 氢键形成的氢键片状结构。这种结构分析有助于理解嘧啶衍生物的分子构型和相互作用 (Trilleras et al., 2009)。

嘧啶衍生物的合成

对 2,4-二氯-5-甲氧基-嘧啶合成的研究证明了其作为嘧啶衍生物生产中新型中间化合物的潜力。所突出的合成过程提供了一种获得纯度高于 99.5% 的产物的途径 (刘国吉,2009)。

抗菌活性和晶体结构

研究了嘧啶-2(1H)-硒酮衍生物的抗菌活性,证明了其对选定的革兰氏阳性菌和真菌菌株具有非常强的活性。还研究了甲氧基取代基的位置对生物活性和晶体结构的影响,显示出不同取代基位置具有显着的选择性改进 (Żesławska et al., 2020)。

液晶性质

合成了侧向取代的 5-嘧啶羧酸的芳基酯,并检查了它们的液晶性质。具有甲基和甲氧基的化合物表现出向列液晶性质,中间相范围为 30-50°C,表明它们在材料科学中的潜在用途 (Mikhaleva, 2003)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-methoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-4-6-14(7-5-13)17-12-18(21-19(20-17)23-3)15-8-10-16(22-2)11-9-15/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIANHBPJYXCFTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=N2)OC)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-(4-methoxyphenyl)-6-(p-tolyl)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-propyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5500489.png)

![N-[2-(2-chlorophenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5500497.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5500503.png)

![5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500518.png)

![2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide](/img/structure/B5500525.png)

![N-[2-(3-methyl-2-thienyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500543.png)

![N~1~-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-N~2~-(2-thienylsulfonyl)glycinamide](/img/structure/B5500550.png)

![5-ethyl-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5500555.png)

![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5500559.png)

![ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5500565.png)

![N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5500567.png)

![3-[(4-fluoro-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5500577.png)

![(3R*,3aR*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5500582.png)